
N-Acetylglycylglycylglycylglycylglycylglycylglycyl-N-methylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetylglycylglycylglycylglycylglycylglycylglycyl-N-methylglycinamide is a synthetic peptide compound It is composed of multiple glycine residues, with an acetyl group at the N-terminus and a methyl group at the C-terminus
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycylglycylglycylglycylglycylglycyl-N-methylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of glycine residues to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The initial glycine residue is attached to a resin.
Deprotection: The protecting group on the glycine is removed to allow for the addition of the next residue.
Coupling: The next glycine residue is coupled to the growing chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
N-Acetylglycylglycylglycylglycylglycylglycylglycyl-N-methylglycinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and an acid or base.
Oxidation: Oxidizing agents can modify the acetyl or methyl groups.
Substitution: Specific amino acids can be substituted within the peptide chain using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) can be used for amino acid substitution.
Major Products
Hydrolysis: Results in shorter peptide fragments or individual amino acids.
Oxidation: Produces oxidized derivatives of the original compound.
Substitution: Yields modified peptides with altered amino acid sequences.
科学研究应用
N-Acetylglycylglycylglycylglycylglycylglycylglycyl-N-methylglycinamide has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmaceuticals: Potential use in drug delivery systems due to its stability and biocompatibility.
Material Science: Investigated for its potential in creating biocompatible materials for medical implants.
Biotechnology: Utilized in the development of peptide-based sensors and diagnostic tools.
作用机制
The mechanism of action of N-Acetylglycylglycylglycylglycylglycylglycylglycyl-N-methylglycinamide involves its interaction with specific molecular targets. The peptide can bind to proteins or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N-Acetylglycine: A simpler peptide with only one glycine residue.
N-Acetylglycylglycine: Contains two glycine residues.
N-Acetylglycylglycylglycine: Contains three glycine residues.
Uniqueness
N-Acetylglycylglycylglycylglycylglycylglycylglycyl-N-methylglycinamide is unique due to its extended glycine chain, which imparts specific structural and functional properties. Its stability and ability to form specific interactions make it valuable for various research and industrial applications.
属性
CAS 编号 |
195060-86-7 |
|---|---|
分子式 |
C19H31N9O9 |
分子量 |
529.5 g/mol |
IUPAC 名称 |
2-acetamido-N-[2-[[2-[[2-[[2-[[2-[[2-[[2-(methylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C19H31N9O9/c1-11(29)21-4-13(31)23-6-15(33)25-8-17(35)27-10-19(37)28-9-18(36)26-7-16(34)24-5-14(32)22-3-12(30)20-2/h3-10H2,1-2H3,(H,20,30)(H,21,29)(H,22,32)(H,23,31)(H,24,34)(H,25,33)(H,26,36)(H,27,35)(H,28,37) |
InChI 键 |
ZVCCCTNHSNKWMT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-](/img/structure/B12578798.png)
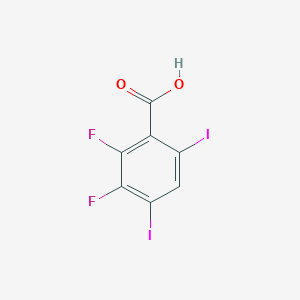
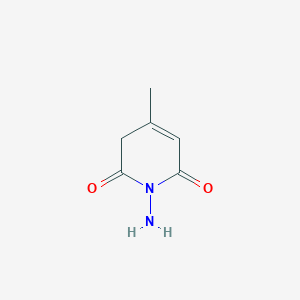

![1-(4-Methoxyphenyl)-2-oxo-2-[(propan-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12578837.png)
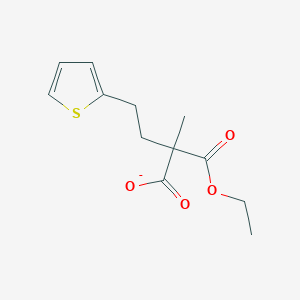
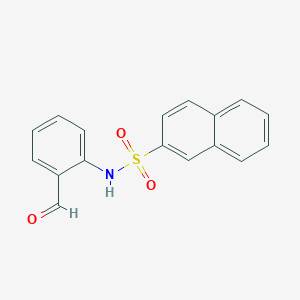
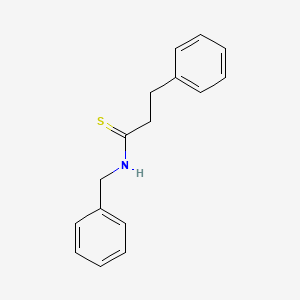
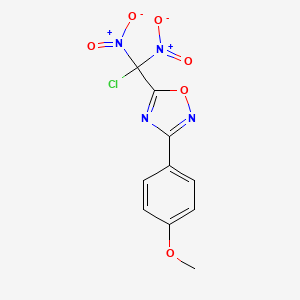
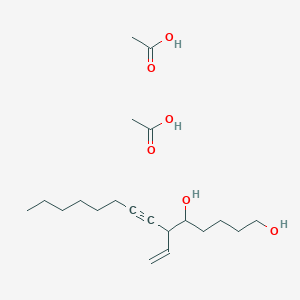


![(1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578878.png)

